| Parameter | Value | Details & Conditions |
|---|---|---|
| Absolute Bioavailability | 58% | Following a 5 mg oral dose [1] [2] |
| Time to Cmax (Tmax) | 2.5 - 4.1 hours | After oral administration [1] [2] [3] |
| Effective Half-Life (T1/2) | 2.5 - 6.1 hours | In plasma [1] [2] [3] |
| Protein Binding | >99% | Preferentially to albumin and α1-acid glycoprotein [1] [2] |
| Apparent Volume of Distribution (Vd) | 160 L | [3] |
| Primary Route of Elimination | Hepatic Metabolism | Fecal (41%) and urinary (23%) excretion; 12% of fecal excretion is unchanged drug [3] |
This compound is metabolized primarily in the liver. Detailed in vitro studies using human liver microsomes (HLMs) and recombinant enzymes have characterized the specific enzymes involved.
The major circulating metabolites in human plasma are the sulfoxide (M12) and the N-glucuronide (M7), both considered pharmacologically inactive [4] [5]. The following diagram illustrates the primary and secondary metabolic pathways of this compound.
This compound metabolic pathways and contributing enzymes [4] [5] [6]
The contribution of individual enzymes to this compound's metabolism has been quantified through kinetic studies [6]:
| Enzyme | Reaction | Apparent Km (μM) | Apparent Vmax (pmol·min⁻¹·mg⁻¹ or pmol·min⁻¹·pmol⁻¹) | Relative Contribution |
|---|---|---|---|---|
| CYP3A4 | Sulfoxide (M12) Formation | 4.0 | 9.6 (pmol·min⁻¹·pmol⁻¹) | ~66% of oxidative clearance |
| CYP3A5 | Sulfoxide (M12) Formation | 1.9 | 1.4 (pmol·min⁻¹·pmol⁻¹) | ~15% of oxidative clearance |
| UGT1A1 | N-glucuronide (M7) Formation | 0.75 | 8.3 (pmol·min⁻¹·mg⁻¹) | Primary UGT enzyme |
The central role of CYP3A4/5 in this compound's clearance makes it susceptible to clinically significant drug-drug interactions.
Clinical studies in healthy volunteers have quantified the effects of co-administered strong CYP3A4/5 modulators [4] [1] [2]:
| Precipitant Drug (Mechanism) | Effect on this compound Cmax | Effect on this compound AUC |
|---|---|---|
| Ketoconazole (Strong Inhibitor) | Increase of 1.5-fold (90% CI: 1.33-1.70) | Increase of 2.1-fold (90% CI: 1.84-2.30) |
| Rifampin (Strong Inducer) | Decrease of 71% | Decrease of 79% |
Based on this data, concomitant use with strong CYP3A4/5 inhibitors or inducers should be avoided. If co-administration with a strong inhibitor is unavoidable, the this compound dose should be reduced by approximately 50% [7].
A standard clinical study design to evaluate the effect of a CYP3A4 inhibitor on this compound pharmacokinetics is a randomized, single-blind, two-way crossover study [4]:
Detailed in vitro protocols characterize the enzymes responsible for this compound metabolism [5] [6]:
A modern ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method can be developed for this compound quantification in plasma [8]:
The table below summarizes the half-maximal inhibitory concentration (IC50) values of this compound for key receptor tyrosine kinases, demonstrating its high potency and selectivity [1] [2] [3].
| Target | Reported IC50 Values | Additional Targets (with IC50) |
|---|---|---|
| VEGFR1 | 0.1 nM [1] [2] | PDGFRβ: 1.6 nM [1] [3] |
| VEGFR2 | 0.2 nM [1] [2] | c-Kit: 1.7 nM [1] [3] |
| VEGFR3 | 0.1 - 0.3 nM [1] [2] |
This compound's potency against VEGFRs is approximately 10-fold greater than that of other TKIs like pazopanib, sunitinib, and sorafenib [1]. It is classified as a Type I kinase inhibitor, binding to the active "DFG-in" conformation of the ATP-binding pocket [4].
This compound competitively binds to the intracellular ATP-binding site of VEGFRs, stabilizing them in an inactive conformation and inhibiting downstream pro-angiogenic signaling [1] [5]. The following diagram illustrates the VEGF/VEGFR signaling pathway and the point of inhibition by this compound.
VEGF/VEGFR signaling pathway and this compound inhibition.
The primary downstream pathways activated by VEGFR2 include the RAF/MEK/ERK pathway (regulating cell survival and proliferation) and the PI3K/AKT/mTOR pathway (influencing vascular permeability and cell invasion) [5]. By blocking VEGFR activation, this compound effectively suppresses these processes.
In vitro assays to determine IC50 values, such as the HotSpot assay, typically involve incubating the kinase enzyme with a range of this compound concentrations in a reaction buffer. The remaining kinase activity is measured after a period of incubation, often by detecting the incorporation of ³³P-ATP into a substrate [6].
Despite its high potency, tumors can develop resistance to this compound. A 2025 multi-omics study revealed that resistance is primarily driven by pre-existing transcriptomic and proteomic profiles rather than new mutations in the VEGFRs themselves [7]. The study identified two major context-specific resistance subtypes:
The high selectivity of this compound for VEGFRs makes it a valuable tool in cancer research. Its well-defined mechanism and potency also make it a benchmark for developing new VEGFR inhibitors [4]. Furthermore, its potential is being explored beyond oncology, such as in treating pathological retinal angiogenesis in conditions like diabetic retinopathy [8].
This compound is metabolized through oxidative pathways primarily by cytochrome P450 enzymes and direct conjugation via UDP-glucuronosyltransferases. The major circulating metabolites are pharmacologically inactive [1] [2].
| Metabolite ID | Pathway / Description | Primary Location | Approximate Abundance | Key Enzymes |
|---|---|---|---|---|
| M7 (N-glucuronide) | Direct N-glucuronidation of parent drug [1] [2] | Plasma (Major) | 50.4% of circulating radioactivity [2] | UGT1A9 [1] |
| M12 (Sulfoxide) | Sulfoxidation of parent drug [1] [2] | Plasma (Major) | 16.2% of circulating radioactivity [2] | CYP3A4/5, FMO1, FMO3 [1] |
| M5 (Carboxylic acid) | Carbon-carbon bond cleavage via putative epoxide (M12a) and Baeyer-Villiger rearrangement [2] | Urine | 5.7% of dose [2] | Primarily CYP3A4/5 [1] |
| M14/M15 | Further oxidation (sulfone) of M12 [2] | Feces | 5.7% of dose [2] | CYP3A4/5 [1] |
| M9 | Sulfoxide/N-oxide [2] | Urine | 1.7% of dose [2] | CYP3A4/5 [1] |
| M8a | Hydroxymethyl glucuronide [2] | Urine | 1.3% of dose [2] | UGT1A9 [1] |
| Unchanged this compound | - | Feces | 12% of dose [2] | - |
The following diagram illustrates the primary metabolic pathways of this compound and the enzymes responsible.
This compound is primarily metabolized via oxidative (green) and conjugative (blue) pathways.
The following methodologies are adapted from studies used to characterize this compound's metabolism [1].
| Parameter | Detail | Clinical Implication |
|---|---|---|
| Primary Clearance | Extensive hepatic metabolism [3] [2] | Less than 1% of parent drug recovered in urine [2]. |
| Main Excretion Routes | Feces (~41%) and Urine (~23%) [2] | Recovery is mainly as metabolites. |
| Key Drug Interactions | Strong CYP3A4 inhibitors/inducers [3] [1] | Coadministration requires dose adjustment (e.g., avoid strong CYP3A4 inducers). |
| Bioavailability | 58% [4] | - |
The table below summarizes the thermal characteristics of axitinib's common solid forms, including solvates and a new polymorph [1] [2].
| Solid Form | Composition (this compound : Solvent) | Key Thermal Characteristics (DSC/TGA) | Reported Melting Endotherm |
|---|---|---|---|
| Form A (Raw Material) | Not Applicable | Not fully detailed in provided context. | --- |
| Acetonitrile Solvate (S1) | 3 : 1 [2] | TGA: Mass loss from solvent release [1]. DSC: Two endothermic peaks (solvent removal, then melting) [1]. | Second endothermic peak [1]. | | DMF Solvate (S2) | 1 : 1 [2] | TGA: Rapid mass loss [1]. DSC: Sharp endothermic peak from desolvation, typical of an "independent-site" solvate, followed by melting [1]. | Second endothermic peak [1]. | | Acetic Acid + Water Solvate (S3-1) | 2 : 3 : 1.5 [2] | TGA: Rapid mass loss [1]. DSC: Sharp endothermic peak from desolvation, typical of an "independent-site" solvate, followed by melting [1]. | Second endothermic peak [1]. | | Acetic Acid Solvate (S3-2) | 2 : 1 [2] | TGA: Two-stage mass loss (low-temp channel loss, then high-temp independent-site loss) [1]. DSC: Complex endotherms from multi-step desolvation and melting [1]. | Final melting endotherm [1]. | | Methanol Solvate (S4) | 2 : 1 [2] | TGA: Mass loss from solvent release [1]. DSC: Three endotherms (~480 K phase transition, solvent removal, then melting) [1]. | Third endothermic peak (melting) [1]. | | New Polymorph (Form Z) | Not Applicable | DSC: Observed after desolvation of certain solvates (e.g., methanol solvate); melting point differs from known forms [1]. | Distinct from starting material (Form A) [1]. |
This workflow outlines the key steps for preparing and characterizing this compound solvates and polymorphs.
Step-by-Step Methodology [1] [2]:
Solvate Preparation via Slurry Crystallization:
Desolvation to Obtain New Polymorphs:
Characterization of Solid Forms:
Fourier Transform Infrared (FTIR) spectroscopy is a key technique for characterizing the molecular structure of this compound and identifying interactions in its various solid forms, such as solvates and amorphous solid dispersions (ASDs).
The table below summarizes the characteristic FTIR peaks for this compound (Form A) and the observed shifts in its solvates.
| Solid Form | Characteristic FTIR Peaks and Observed Shifts | Functional Group Assignment |
|---|---|---|
| This compound (Form A) - Raw Material | Reference spectrum. | - |
| AXTN-Acetonitrile Solvate (S1) | • New band appears at 2960–2970 cm⁻¹ | • C−H stretching vibration of acetonitrile solvent molecules [1] [2]. |
| AXTN-DMF Solvate (S2) | • New band at 2960–2970 cm⁻¹ • Strong peak at ~1675 cm⁻¹ | • C−H stretching of DMF • C=O stretching vibration of the amide group in DMF [1] [2]. | | AXTN-Acetic Acid Solvate (S3-2) | • New band at 2960–2970 cm⁻¹ • C=O peak observed at ~1705 cm⁻¹ | • C−H stretching of acetic acid • C=O stretching of the carboxylic acid group [1] [2]. | | AXTN-Methanol Solvate (S4) | • New peak at ~3205 cm⁻¹ | • O−H stretching vibration of methanol solvent molecules [1] [2]. | | This compound in Amorphous Solid Dispersions (ASDs) | Shifts in characteristic drug peaks indicate physical interaction, primarily hydrogen bonding, between AXTN and polymeric excipients (e.g., HPMCAS HF) [3]. | |
The formation of solvates and polymorphs significantly impacts this compound's properties. Research has identified over 60 solvates and multiple polymorphic forms (I, IV, VI, XXV, XLI, etc.) [1] [2].
The following diagram illustrates the experimental workflow for characterizing this compound solid forms.
Workflow for characterizing this compound solid forms and transformations
Abstract: Axitinib (AXT), a tyrosine kinase inhibitor used for renal cell carcinoma, faces challenges like poor water solubility and rapid elimination. This document details the application of a three-factor, three-level Box-Behnken Design (BBD) for developing sustained-release this compound tablets and summarizes alternative statistical designs for nanocarrier systems. Structured protocols and optimized parameters are provided to guide formulation scientists.
The table below summarizes the objectives, factors, and optimal outcomes from recent this compound formulation studies.
| Formulation Type | Primary Objective | Statistical Design | Independent Variables & Ranges | Critical Responses | Optimal Formulation Predictions |
|---|
| Sustained-Release Tablets [1] | Develop once-daily tablets using a hydrophilic matrix. | BBD (3 factors, 3 levels, 17 runs) | • X1: HPMC K4M • X2: HPMC K15M • X3: PVP K30 | Cumulative drug release at 10 time intervals (0-24 hours). | Overall desirability: 0.793. Specific polymer ratios for target release profile. | | Bilosomal Nanocarriers [2] | Improve targeting and efficacy for breast/ovarian cancer. | Central Composite Rotatable Design | • A: Cholesterol (10-20 mg) • B: Span 60 (50-150 mg) • C: Sodium Deoxycholate (5-15 mg) | • Y1: Entrapment Efficiency (EE%) • Y2: Vesicle Size (VS) • Y3: Zeta Potential (ZP) | EE%: 88.5% VS: 594.6 nm ZP: -44.2 mV Desirability: 0.753 | | PEGylated Spanlastics [3] | Enhance solubility, stability, and cytotoxic activity. | I-Optimal Design | • X1: Span 60 (300-400 mg) • X2: Edge Activator (100-200 mg) • X3: Edge Activator Type (Tween 80 or SDC) | • Y1: EE% • Y2: VS • Y3: ZP | EE%: 84.3% VS: 563.4 nm ZP: -46.4 mV Cumulative Release (4h): 73.6% |
This protocol is adapted from a study that utilized BBD to optimize this compound sustained-release tablets via wet granulation [1].
1. Pre-formulation Studies
2. Experimental Design and Formulation
3. In-vitro Evaluation and Optimization
The workflow for this optimization process is as follows:
For targeted cancer therapy, this compound has been successfully loaded into nanocarriers using different statistical designs.
1. Bilosomes for Targeted Delivery [2]
2. PEGylated Spanlastics [3]
The mechanism of these nanocarriers enhancing anticancer efficacy can be visualized as:
The Box-Behnken Design is a powerful, efficient tool for systematically optimizing complex this compound formulations, successfully applied to create sustained-release tablets. Furthermore, other statistical designs like Central Composite and I-Optimal are instrumental in developing sophisticated nanocarriers (bilosomes, spanlastics), significantly improving this compound's targeting, efficacy, and stability against breast and ovarian cancers.
This compound is a tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma [1]. It is classified as a BCS Class II drug, indicating low solubility and high permeability, which presents a challenge for formulation scientists aiming to enhance its dissolution and bioavailability [2]. The wet granulation technique has been successfully employed to develop both immediate-release (IR) and sustained-release (SR) this compound tablets, with Quality by Design (QbD) approaches being central to process optimization [2] [3].
The table below summarizes the typical ingredients used in this compound tablet formulations via wet granulation.
Table 1: Typical Formulation Components for this compound Tablets
| Component Category | Specific Ingredient | Function in Formulation | Common Amount / Note |
|---|---|---|---|
| Active Pharmaceutical Ingredient (API) | This compound (Form IV for IR [3]) | Therapeutic agent | 1mg, 3mg, 5mg, 7mg strengths are marketed [3] |
| Release-Retarding Polymers | HPMC K4M, HPMC K15M [2] | Matrix former for sustained release | Investigated as independent variables in DoE [2] |
| Binder | Polyvinylpyrrolidone (PVP K-30) [2] | Promotes cohesion of granules | Prepared as a 5% w/w solution in isopropyl alcohol [2] |
| Diluent / Filler | Microcrystalline Cellulose (Avicel PH 101) [2] | Bulks up the tablet formulation | Added to dry granules before compression [2] |
| Lubricant | Magnesium Stearate [2] | Prevents adhesion during compression | 1% by weight [2] |
| Granulating Fluid | Isopropyl Alcohol [2] | Moistens the powder blend | Solvent for PVP binder solution [2] |
For formulation optimization, a Box-Behnken Design (BBD) with three factors and three levels has been effectively used. This statistical approach helps in understanding the complex effects of component ratios on drug release [2].
Table 2: Example Box-Behnken Design for Sustained-Release Formulation [2]
| Independent Variable | Symbol | Levels | | :--- | :--- | :--- | | | | Low (-1) | Medium (0) | High (+1) | | HPMC K4M | X1 | | | | | HPMC K15M | X2 | | | | | PVP K-30 | X3 | | | | | Dependent Variables (Responses) | | Target / Description | | | | Cumulative Drug Release at various time points (e.g., 1, 2, 4, 8, 12, 24 hours) | R1-R10 | To achieve desired sustained-release profile over 24 hours [2] | | |
The wet granulation process is critical for ensuring uniform content, good flowability, and consistent compaction. The following workflow details the key unit operations.
Diagram 1: Wet Granulation Process Workflow for this compound Tablets. This diagram outlines the sequential unit operations from raw material weighing to final tablet compression, with critical steps like wet massing and drying highlighted [2].
This section provides a step-by-step methodology for preparing sustained-release this compound tablets via wet granulation, as derived from the literature [2].
The performance of the developed sustained-release formulations is evaluated using dissolution testing. The standard conditions, as per one study, are [2]:
The cumulative drug release at different time points serves as the critical response for optimizing the formulation using the DoE.
The QbD workflow for developing this formulation is illustrated below.
Diagram 2: QbD-based Workflow for this compound Formulation Development. This chart outlines the systematic approach from defining target product profiles to establishing a control strategy for the optimized formulation [2].
The wet granulation technique is a robust and versatile method for preparing this compound tablets. Applying a QbD framework with tools like the Box-Behnken design allows for a systematic understanding of how critical formulation variables (like the levels of HPMC K4M, HPMC K15M, and PVP) influence the critical quality attributes of the tablet, particularly the drug release profile. This methodology leads to the efficient development of a stable and effective this compound sustained-release formulation with predictable performance.
This document provides a detailed protocol for the in vitro dissolution testing of Axitinib Sustained-Release (SR) tablets, which are designed for a 24-hour release profile [1]. The method is aligned with Quality by Design (QbD) principles to ensure robustness and reliability in assessing product performance.
This compound is a tyrosine kinase inhibitor used in cancer therapy, classified as a BCS Class II drug, indicating low solubility and high permeability [1]. This property makes its dissolution rate a critical quality attribute. Developing SR formulations is a strategic approach to enhance therapeutic outcomes by maintaining plasma concentrations and reducing dosing frequency. The dissolution test is a vital quality control tool for these formulations.
Table 1: Materials and Reagents
| Material/Reagent | Specification/Source |
|---|---|
| Active Pharmaceutical Ingredient (API) | This compound |
| Formulation Excipients | HPMC K4M, HPMC K15M, PVP K-30, Microcrystalline Cellulose (Avicel PH 101), Magnesium Stearate [1] |
| Dissolution Media | Biorelevant media (e.g., FaSSIF/FeSSIF) or standard pH buffers |
| Reagents | Analytical grade or better |
Table 2: Equipment and Instrumentation
| Equipment | Specification/Model |
|---|---|
| Dissolution Test Apparatus | USP Apparatus I (Baskets) or II (Paddles), 8-station |
| HPLC System | With UV or PDA detector |
| Analytical Balance | Precision ± 0.1 mg |
| pH Meter | Calibrated with standard buffers |
| Vacuum Filtration Unit | With suitable membranes (e.g., 0.45 µm) |
3.1. Formulation of this compound SR Tablets The following workflow outlines the manufacturing process for this compound SR tablets via wet granulation, based on the cited research [1].
3.2. Preparation of Dissolution Media Commonly used media include:
Dissolve the required salts and adjust the pH using 0.1N HCl or NaOH. Degas the medium prior to use by heating to 37°C under vacuum with stirring.
3.3. Dissolution Test Procedure
3.4. Analytical Quantification (HPLC-UV)
4.1. Calculation of Drug Release Calculate the cumulative percentage of this compound released at each time point using the calibration curve and the formula below. The following diagram illustrates the data processing workflow.
Formula:
Cumulative Release (%) = (C_n × V_0 + Σ(C_(i) × V_s)) / Label Claim × 100
Where:
C_n = Concentration of the sample at time nV_0 = Volume of dissolution mediumC_i = Concentration of the sample at the i-th withdrawalV_s = Volume of sample withdrawn4.2. Model-Dependent Kinetics Fit the dissolution profile to various kinetic models to understand the release mechanism:
Q_t = Q_0 + K_0 tln(Q_0 - Q_t) = ln Q_0 - K_1 tQ_t = K_H √tQ_t / Q_∞ = K_kp t^nStandard Operating Procedure (SOP) Outline:
This protocol provides a framework for reliably assessing the performance of this compound SR formulations. The use of a QbD approach in formulation design ensures that the product is robust and that the dissolution test is a meaningful predictor of in vivo performance.
The primary challenge is the drug's low solubility; future work may explore the use of more biorelevant media to improve in vitro-in vivo correlation (IVIVC).
Axitinib is a potent second-generation tyrosine kinase inhibitor that selectively targets vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3) with 50-450 times greater potency than first-generation VEGFR inhibitors [1] [2]. This targeted mechanism inhibits angiogenesis, effectively starving tumors of their blood supply and preventing tumor growth and metastasis [2]. This compound is approved for advanced renal cell carcinoma (RCC) as both monotherapy and in combination with immune checkpoint inhibitors (avelumab or pembrolizumab) [3]. The dosing protocol for this compound is unique among targeted therapies due to its individualized dose titration approach, which optimizes therapeutic efficacy while managing treatment-related adverse events. This application note provides a comprehensive technical resource for researchers and clinicians implementing this compound therapy in both research and clinical settings, with detailed protocols for dose escalation, management of adverse events, and insights into emerging resistance mechanisms.
This compound dosing follows a structured yet flexible protocol that allows for individualized dose optimization based on tolerability and safety parameters [3]. The standard initial dose is 5 mg orally twice daily, administered approximately 12 hours apart with or without food [3]. The key distinct feature of this compound dosing is the protocol-guided dose escalation that enables clinicians to increase the dose in eligible patients to achieve optimal therapeutic exposure.
Table 1: this compound Dose Escalation Protocol
| Parameter | Criteria for Escalation | Escalation Steps | Timing Considerations |
|---|
| Clinical Requirements | - No adverse reactions > Grade 2 for 2 consecutive weeks
The following diagram illustrates the clinical decision pathway for this compound dose titration:
Dose reduction is a critical component of this compound management to address treatment-emergent adverse events while maintaining therapeutic benefit. The following table outlines common adverse events requiring dose modification and the corresponding management strategies.
Table 2: this compound Dose Reduction Criteria for Adverse Events
| Adverse Event | Severity/Grade | Recommended Action | Dose Reduction Steps |
|---|---|---|---|
| Hypertension [3] | SBP >150 mmHg or DBP >100 mmHg despite antihypertensives | Reduce dose by 1 level | 5 mg → 3 mg → 2 mg BID |
| SBP >160 mmHg or DBP >105 mmHg | Withhold until BP <150/100 mmHg, then resume at reduced dose | ||
| Grade 4 or hypertensive crisis | Permanently discontinue | ||
| Hepatotoxicity (combination therapy) [3] | ALT/AST ≥3x to <5x ULN or total bilirubin ≥1.5x but <3x ULN | Withhold both drugs until resolution to Grade ≤1 | Consider dose reduction upon rechallenge |
| ALT/AST ≥5x ULN or >3x ULN with bilirubin ≥2x ULN | Permanently discontinue both drugs | ||
| Hemorrhage [3] | Grade 3 or 4 | Withhold until resolution to Grade ≤1 or baseline | Resume at reduced dose or discontinue |
| Proteinuria [3] | ≥2 g/24 hr | Withhold until <2 g/24 hr | Resume at reduced dose |
| Other Adverse Events [3] | Grade 3 | Reduce dose by 1 level | 5 mg → 3 mg → 2 mg BID |
| Grade 4 | Withhold until resolution to Grade 2, then resume at reduced dose | ||
| Diarrhea (combination therapy) [3] | Grade 3 | Interrupt and initiate symptomatic medications; resume at same or reduced dose | 5 mg → 3 mg → 2 mg BID |
| Grade 4 | Withhold until resolution to Grade <2, then resume at reduced dose |
In real-world clinical settings, dose reduction is frequently required, with approximately 20% of patients needing dose adjustments due to adverse events [1]. The most common adverse events leading to dose modifications include diarrhea (36%), hypertension (21%), stomatitis (17%), decreased appetite (14%), and palmar-plantar erythrodysesthesia syndrome (12%) [1]. Most adverse events are manageable with supportive care and dose adjustments, with only 13% representing Grade ≥3 severity [1].
This compound demonstrates predictable pharmacokinetic properties with a time to maximum plasma concentration of 2.5-4.1 hours and a half-life of 2.5-6.1 hours [4]. The short half-life enables rapid dose adjustment when needed but necessitates twice-daily dosing to maintain therapeutic coverage. This compound undergoes hepatic metabolism primarily via CYP3A4/5, with minor contributions from CYP1A2, CYP2C19, and UGT1A1 [4] [2].
Understanding resistance mechanisms is crucial for developing strategies to enhance this compound efficacy. Recent research utilizing explainable artificial intelligence on multi-omics data has revealed that This compound resistance is primarily governed by pre-existing gene and protein expression patterns rather than mutations in the direct drug targets (VEGFRs) [5].
The following diagram illustrates the heterogeneous resistance mechanisms identified across cancer types:
These resistance subtypes are shaped by tissue origin and survival constraints, underscoring the need for precision medicine approaches to overcome therapeutic resistance [5]. The discovery that resistance is driven by pre-existing expression patterns rather than acquired mutations suggests that baseline molecular profiling could identify patients at higher risk of resistance who might benefit from alternative therapeutic strategies.
This compound has demonstrated consistent efficacy in the second-line treatment of advanced RCC. Real-world evidence from Korean patients showed a median progression-free survival of 12.4 months (95% CI: 9.6-18.9) and an objective response rate of 30% (including 4% complete responses and 26% partial responses) [1]. These real-world outcomes align with clinical trial data, where median progression-free survival ranged between 5.5 and 8.7 months and overall survival between 11.0 and 69.5 months across various studies [6].
The combination of this compound with immune checkpoint inhibitors has expanded its therapeutic application to first-line treatment of advanced RCC:
In non-clear cell RCC subtypes, which often have limited treatment options, this compound combined with avelumab has demonstrated promising activity with an objective response rate of 22.7% (33.3% in papillary tumors) [7].
This compound remains a highly valuable therapeutic option in the management of advanced RCC, with a well-characterized safety profile and flexible dosing protocol that enables individualized therapy optimization. The structured dose escalation protocol allows for maximization of therapeutic efficacy while managing treatment-related toxicities. Emerging research on resistance mechanisms reveals context-specific adaptive responses that highlight the need for tissue-specific combination strategies.
Future directions should focus on predictive biomarker identification to guide patient selection, implementation of novel combination strategies targeting identified resistance pathways, and continued exploration of this compound's potential in non-clear cell RCC subtypes and other malignancies. The integration of multi-omics profiling with explainable AI approaches, as demonstrated in recent research, provides a promising framework for deciphering complex resistance mechanisms and developing more effective therapeutic sequencing strategies.
For the rabbit ear model, axitinib is prepared as a solution suitable for intralesional injection. The core formulation from the recent study is summarized below.
Table 1: this compound Formulation for Rabbit Ear Scar Model
| Component | Specification/Concentration | Purpose & Notes |
|---|---|---|
| Active Pharmaceutical Ingredient (API) | This compound (AG-013736) | Selective VEGFR inhibitor [1] |
| Formulation Type | Solution for injection | |
| Working Concentration | 1.25 mg/mL [1] | Formulated based on preliminary experiments and reference to other administration routes [1] |
| Vehicle/Solvent | Not specified in the study* | The published study does not specify the solvent used [1] |
| Storage | -20°C, protected from light [1] | Stable until use |
*Note on Solvent Selection: The search results do not specify the solvent used in the rabbit study. This compound has poor aqueous solubility [2]. For research purposes, it is often dissolved in a small amount of a suitable solvent like DMSO to create a stock solution before dilution with a physiological buffer (e.g., saline or PBS containing a small percentage of a solubilizing agent). The final formulation must be optimized and validated for stability and biocompatibility for injection.
The following protocol is adapted from a study published in 2023 that demonstrated the efficacy of this compound in mitigating hypertrophic scars [1].
Table 2: Experimental Dosing and Assessment Schedule
| Stage | Procedure | Key Details |
|---|
| 1. Model Establishment | Create four full-thickness wounds on each rabbit ear [1] | - Animal: Male New Zealand white rabbits
The therapeutic effect of this compound in the hypertrophic scar model is mediated through the inhibition of angiogenesis and related signaling pathways. The following diagram illustrates this mechanism and the experimental workflow.
This compound (INLYTA) is an oral, potent, second-generation tyrosine kinase inhibitor that selectively targets vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3) at low nanomolar concentrations. As a Biopharmaceutical Classification System (BCS) Class II drug, this compound exhibits low solubility and high permeability, making its stability and storage conditions critical factors in maintaining therapeutic efficacy and patient safety throughout the product lifecycle. Proper stability management ensures that this critical oncology therapeutic maintains its physicochemical integrity and biological activity from manufacturing through patient administration, particularly given its use in advanced renal cell carcinoma and expanding investigation in other cancer indications.
The complex solid-form landscape of this compound presents unique challenges for pharmaceutical development and storage. With five known conformational polymorphs and dozens of solvates, cocrystals, and salts, understanding and controlling this compound's stability requires sophisticated analytical approaches and rigorous protocols. This document provides comprehensive application notes and detailed experimental protocols to support researchers, scientists, and drug development professionals in designing and implementing robust stability programs for this compound drug substance and drug products, in accordance with regulatory guidelines and current scientific understanding.
Stability testing of this compound must comply with the ICH Q1A(R2) guideline, which provides a systematic approach to stability testing of drug substances and drug products under defined storage conditions. The guideline establishes the storage condition classifications and testing frequency requirements that form the basis for establishing shelf life and storage recommendations. According to ICH recommendations, stability testing should cover the physical, chemical, biological, and microbiological characteristics of the drug substance and product, validating that these remain within acceptance criteria throughout the proposed shelf life.
The ICH quality guidelines establish a comprehensive framework for stability testing, including Q1B (photostability testing), Q1C (stability testing for new dosage forms), Q1D (bracketing and matrixing designs), Q1E (evaluation of stability data), and Q5C (stability testing of biotechnological/biological products). These guidelines employ a risk-based approach to stability assessment, requiring manufacturers to demonstrate that temperature-related degradation does not compromise product quality, safety, or efficacy. The manufacturing process and formulation composition must be carefully controlled to ensure batch-to-batch consistency in stability performance.
Table 1: Recommended Storage Conditions for this compound-Based Products
| Product Form | Storage Condition | Shelf Life | Special Considerations |
|---|---|---|---|
| INLYTA Tablets (Commercial) | Room temperature (20-25°C); excursions permitted between 15-30°C | As packaged | Protect from moisture and light; keep in original container |
| This compound API (Powder) | -20°C, desiccated | 1 year as supplied | Solutions in DMSO: store at -20°C for up to 3 months; avoid freeze/thaw cycles |
| This compound Research Samples | -20°C, desiccated | 1 year from date of purchase | Protect from light and moisture; avoid repeated temperature cycling |
| This compound Bilosomal Formulations | 2-8°C (preferred) or 25±2°C/60±5% RH | 30 days (optimized formulation) | Stable across pH range; maintain in sealed containers |
Table 2: Stability Testing Conditions per ICH Guidelines
| Study Type | Storage Condition | Minimum Time Period | Application to this compound |
|---|---|---|---|
| Long Term | 25±2°C/60±5% RH or 30±2°C/65±5% RH | 12 months | Primary storage condition determination |
| Intermediate | 30±2°C/65±5% RH | 6 months | Required when significant change occurs at accelerated condition |
| Accelerated | 40±2°C/75±5% RH | 6 months | Predictive stability assessment |
For this compound drug product (INLYTA tablets), the commercial formulation is approved for storage at room temperature, with excursions permitted between 15-30°C, provided that the product is protected from moisture and light and maintained in its original packaging [1]. The This compound active pharmaceutical ingredient (API) in powder form demonstrates optimal stability when stored at -20°C in desiccated conditions, with manufacturers typically guaranteeing stability for one year from the date of purchase when maintained under these recommended conditions [2].
Recent research into advanced this compound formulations has revealed varying stability profiles. Optimized bilosomal formulations of this compound have demonstrated stability for at least 30 days when stored under both refrigerated (2-8°C) and controlled room temperature (25±2°C/60±5% RH) conditions, making them promising candidates for novel drug delivery systems with acceptable shelf lives [3]. These findings highlight how formulation strategies can significantly influence the stability characteristics of this compound-based products.
Objective: To monitor and evaluate the stability of this compound under actual storage conditions to establish shelf life and recommend storage conditions.
Materials and Equipment:
Procedure:
Acceptance Criteria: this compound drug product should retain not less than 90% and not more than 110% of the labeled drug content throughout the shelf life. Individual unknown impurities should not exceed 0.5%, and total impurities should not exceed 2.0%. Dissolution profiles should remain consistent with initial time point.
Objective: To identify likely degradation products and elucidate degradation pathways of this compound, thereby validating the stability-indicating methods.
Materials and Equipment:
Procedure:
Data Interpretation: The forced degradation studies should demonstrate significant degradation (typically 5-20%) under various stress conditions to prove the stability-indicating capability of the analytical method. The mass balance should be calculated for each condition to ensure all degradation products are accounted for.
This compound exhibits a notoriously complex solid-form landscape with five known conformational polymorphs and dozens of solvates, cocrystals, and salts. The commercial formulation utilizes the most stable polymorph, Form XLI, which was discovered serendipitously after initial development focused on less stable forms [4]. This experience highlights the critical importance of comprehensive polymorph screening during development to avoid unexpected phase transformations that could compromise product performance or necessitate product recalls.
Objective: To identify and characterize possible polymorphs of this compound and determine their relative stability to ensure development of the most stable physical form.
Materials and Equipment:
Procedure:
Data Interpretation: The most stable polymorph at room temperature will be the form that persists after extended slurry conversion in multiple solvent systems and demonstrates the highest melting point and lowest solubility. Modern CSP methodologies have demonstrated success in predicting this compound polymorph stability, with Form XLI correctly identified as the global minimum when using advanced computational approaches that address density-driven delocalization error found in commonly-used density functional theory models [4].
The following workflow illustrates the polymorph screening process:
Objective: To evaluate the impact of temporary temperature excursions on this compound quality and determine appropriate actions when excursions occur.
Materials and Equipment:
Procedure:
Data Interpretation and Actions:
Recent research has investigated how patients actually store this compound in home settings, revealing that the majority of patients (81.1% in one study) store their oral anticancer medicines according to product label requirements [6]. This monitoring was conducted using temperature loggers placed in the original medication packaging, which recorded storage temperatures every 2 minutes throughout the usage period.
Key Findings:
These findings support the robustness of current storage recommendations for this compound in real-world use conditions and provide evidence that could inform potential redispensing programs for unused medications in certain healthcare systems.
Advanced drug delivery systems offer opportunities to enhance this compound stability, bioavailability, and targeting. Bilosomes—bile salt-based niosomal systems—have demonstrated improved stability profiles and enhanced anticancer efficacy for this compound in recent research [3].
Objective: To formulate and optimize bilosomal this compound for enhanced stability and targeted delivery to breast and ovarian cancers.
Materials and Equipment:
Experimental Design:
Procedure:
Results and Discussion: The optimized bilosomal formulation demonstrated:
Objective: To design and optimize sustained-release tablets of this compound using Quality by Design (QbD) principles to achieve prolonged drug release over 24 hours.
Materials and Equipment:
Experimental Design:
Procedure:
Results and Discussion: The Box-Behnken statistical design enabled identification of optimal factor levels to achieve target release profile with a desirability function of 0.793. The sustained-release formulation provided prolonged drug release over 24 hours, potentially improving patient compliance and maintaining more consistent plasma levels compared to immediate-release formulations [7].
This compound presents unique stability challenges due to its complex polymorphic landscape and susceptibility to degradation under various stress conditions. The protocols and application notes provided in this document offer comprehensive guidance for designing robust stability programs that ensure this compound product quality throughout its shelf life. Key considerations include:
Future directions in this compound stability research include the development of more predictive stability models, advanced analytical techniques for characterizing complex degradation pathways, and innovative formulation strategies to further enhance stability and bioavailability. As patent protections expire in various jurisdictions (EU composition-of-matter patent expected to expire June 2025, with some US formulation patents extending to 2037) [8], understanding and controlling this compound stability will become increasingly important for both innovators and generic manufacturers.
| Interaction Type | Effect on Axitinib Plasma Exposure | Example Drugs | Management Recommendation |
|---|---|---|---|
| CYP3A4/5 Inhibitors (Strong) | Increase [1] [2] | Ketoconazole, clarithromycin, atazanavir, conivaptan [1] [3] | Avoid co-administration. If unavoidable, reduce this compound dose by ~50% [1] [3] [4]. |
| CYP3A4/5 Inducers (Strong) | Decrease [1] [2] | Rifampin, carbamazepine, phenytoin, St. John's wort [1] [3] | Avoid co-administration. Select alternative drugs with no or minimal induction potential [1] [3] [4]. |
| CYP3A4/5 Inducers (Moderate) | Decrease (potential) [1] | Bosentan, efavirenz, modafinil [1] | Avoid if possible [1]. |
The relationship between these drugs and this compound metabolism can be visualized as follows:
For researchers characterizing this compound metabolism, the following methodologies from published studies provide a foundation.
Protocol 1: Metabolite Profiling and Reaction Phenotyping in HLMs [5]
This protocol identifies this compound metabolites and the specific Cytochrome P450 enzymes involved.
[14C]this compound, pooled human liver microsomes (HLMs), NADPH regenerating system, specific chemical inhibitors for CYP enzymes (e.g., CYP3A4, CYP1A2), recombinant human CYP enzymes.[14C]this compound (typical concentration 1-10 µM), and MgCl₂ in a phosphate buffer.[14C]this compound with individual recombinant human CYP enzymes to determine which can generate the primary metabolites.Protocol 2: Enzyme Kinetic Characterization [5]
This protocol determines the kinetic parameters for the formation of the primary metabolite, this compound sulfoxide (M12).
K_m (Michaelis constant) and V_max (maximum reaction velocity).The experimental workflow for these protocols is outlined below:
Q1: What is the clinical evidence for the interaction between this compound and strong CYP3A4 inhibitors like ketoconazole? A1: A clinical study in healthy volunteers showed that co-administration of ketoconazole (a strong CYP3A4/5 inhibitor) increased the area under the curve (AUC) of this compound by 2.1-fold [5]. This significant increase in systemic exposure is the basis for the recommendation to avoid concomitant use or to reduce the this compound dose by half [1] [2].
Q2: Are there any other important metabolic pathways or transporters involved in this compound disposition that researchers should consider? A2: While CYP3A4/5 is the predominant pathway, in vitro studies indicate that this compound is also metabolized to a lesser extent by CYP1A2, CYP2C19, and the UDP-glucuronosyltransferase UGT1A1 [2]. The main circulating metabolites in human plasma are the pharmacologically inactive this compound N-glucuronide (M7) and this compound sulfoxide (M12) [5]. In vitro, this compound has been shown to inhibit P-glycoprotein (P-gp), but not at therapeutic plasma concentrations [2].
Q3: What is the recommended course of action if a patient on this compound requires a short course of a strong CYP3A4/5 inhibitor? A3: The official prescribing information recommends reducing the this compound dose by approximately half during co-administration [1] [4] [6]. After the strong inhibitor is discontinued, you should wait for a period of 3 to 5 half-lives of the inhibitor before resuming the original this compound dose [3].
This compound, as a selective Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinase inhibitor (TKI), is associated with a significant risk of hypertension. The table below summarizes key quantitative findings from meta-analyses and clinical trials.
| Aspect | Quantitative Data | Source / Study Details |
|---|---|---|
| Overall Incidence (All Grades) | 40.1% (95% CI 30.9, 50.2%) [1] | Meta-analysis of 10 clinical trials (N=1,908) [1]. |
| Incidence in Advanced RCC | 40.4% (145/359 patients) [2] | AXIS phase III trial (this compound vs. sorafenib in mRCC) [2]. |
| High-Grade (Grade 3-4) Incidence | 13.1% (95% CI 6.7, 24.0%) [1] | Meta-analysis of 10 clinical trials [1]. |
| High-Grade in Advanced RCC | 15.6% (Grade 3: 15.3%, Grade 4: 0.3%) [2] | AXIS phase III trial [2]. |
| Relative Risk (All Grades) | RR 3.00 (95% CI 1.29, 6.97; P=0.011) [1] | Compared to control groups in meta-analysis [1]. |
| Relative Risk (High-Grade) | RR 1.71 (95% CI 1.21, 2.43; P=0.003) [1] | Compared to control groups in meta-analysis [1]. |
| Time to Onset | As early as 4 days; average within the first month [3] | Clinical trial observations from the manufacturer [3]. |
The pathogenesis of this compound-induced hypertension is linked to its mechanism of action—the inhibition of VEGF signaling pathways [1] [2].
The following diagram illustrates this pathway and the recommended management strategy.
Effective management requires proactive monitoring and a pre-defined intervention strategy. The following guidance is compiled from clinical trial protocols and expert recommendations [3] [2].
The following table outlines a step-wise management approach based on the AXIS trial protocol [2].
| Blood Pressure Elevation | Recommended Management Action |
|---|
| >150 mmHg systolic or >100 mmHg diastolic (two readings ≥1 hour apart) | If not on maximal antihypertensive therapy, initiate or intensify antihypertensive medication. Maintain this compound dose. | | >160 mmHg systolic or >105 mmHg diastolic (two readings ≥1 hour apart) | Interrupt this compound dosing. Adjust antihypertensive medication. Restart this compound at one lower dose level once BP is controlled (<150/100 mmHg). | | Recurrent hypertension (after a previous dose reduction) | Perform a further this compound dose reduction by one lower dose level. |
How does the hypertension risk of this compound compare to other VEGFR-TKIs? this compound is associated with an "unexpectedly high risk" of hypertension compared to other approved VEGFR-TKIs like sorafenib and sunitinib. However, its risk of all-grade hypertension is similar to pazopanib [1].
Is hypertension a pharmacodynamic biomarker for this compound efficacy? Some studies suggest that the onset of hypertension may be correlated with anti-tumor efficacy, as it is a direct consequence of VEGFR inhibition. This is an area of ongoing research, particularly in renal cell carcinoma [1].
What is the clinical significance of managing this adverse event? Proactive management is critical. Poorly controlled hypertension can lead to serious cardiovascular events and necessitate dose reduction or discontinuation, potentially compromising anti-cancer therapy. Effective management allows patients to continue treatment longer [1] [2].
What is the incidence of HFSR with axitinib? A systematic review and meta-analysis found the overall incidence of all-grade HFSR with this compound monotherapy is 29.2%, with high-grade (severe) HFSR occurring in 9.6% of patients [1]. The risk is significant but lower than that associated with sorafenib [1].
How is HFSR managed and how does it lead to dose modification? Management is guided by the severity (Grade) of HFSR, following the Common Terminology Criteria for Adverse Events (CTCAE). The standard approach involves supportive care and dose modifications [2] [3]. The following table summarizes the standard clinical management protocol.
| CTCAE Grade | Clinical Presentation | Recommended Management & Dose Modification |
|---|---|---|
| Grade 1 | Minimal skin changes or dermatitis (e.g., erythema) without pain. | No dose interruption or reduction required. Maintain good skin care with moisturizers and avoid friction/hot water. |
| Grade 2 | Skin changes (e.g., peeling, blisters, bleeding, swelling) with pain; limiting instrumental Activities of Daily Living (ADL). | Interrupt this compound dosing until symptoms resolve to Grade 1 or less. For recurrence: • 1st occurrence: Resume at same dose. • 2nd occurrence: Resume at 1 dose level lower. • 3rd occurrence: Resume at 2 dose levels lower. • 4th occurrence: Discontinue this compound [3]. | | Grade 3 | Severe skin changes (e.g., peeling, blisters, bleeding, swelling) with pain; limiting self-care ADL. | Interrupt this compound dosing until symptoms resolve to Grade 1 or less. For recurrence: • 1st occurrence: Resume at 1 dose level lower. • 2nd occurrence: Resume at 2 dose levels lower. • 3rd occurrence: Discontinue this compound [2] [3]. |
What are the available dose levels for this compound? this compound is available in 1 mg and 5 mg tablets. Dose modifications follow predefined levels [2] [3]:
| Dose Level | Dose Regimen |
|---|---|
| +2 (Second Increase) | 10 mg twice daily |
| +1 (First Increase) | 7 mg twice daily |
| Starting Dose | 5 mg twice daily |
| -1 (First Reduction) | 3 mg twice daily |
| -2 (Second Reduction) | 2 mg twice daily |
For researchers, understanding the molecular underpinnings of this compound's effects and resistance is crucial. The following workflow outlines a methodology used to generate an this compound-resistant cell line for mechanistic studies.
What molecular changes are associated with long-term this compound exposure? Prolonged exposure of Caki-2 renal carcinoma cells to this compound led to the development of resistant sublines (Caki/AX) with a distinct molecular profile [4]. Key findings from this model include:
The pathogenesis of diarrhea during this compound treatment is primarily attributed to its mechanism as a multi-tyrosine kinase inhibitor (TKI). The table below summarizes the key mechanistic pathways involved [1].
| Mechanism | Pathophysiological Basis | Key Mediators/Participants |
|---|---|---|
| Secretory Diarrhea | Inhibition of tyrosine kinase receptors disrupts regulation of chloride channels, leading to excessive fluid secretion into the intestinal lumen [1]. | CFTR, Calcium-activated chloride channels [1]. |
| Reduced Mucosal Integrity | Inhibition of EGFR and VEGFR signaling pathways, which are highly expressed in the gut and crucial for enterocyte proliferation and repair [1]. | EGFR, VEGFR [1]. |
| Immunomodulatory Effects | Certain TKIs (e.g., cabozantinib) can increase CD8+ T-lymphocytes and CD14+ monocytes, potentially contributing to colonic inflammation [1]. | CD8+ T-cells, CD14+ monocytes [1]. |
This mechanistic understanding is visualized in the following pathway diagram:
In a clinical setting, managing this compound-related diarrhea involves a graded approach based on severity, which can inform the design of preclinical and clinical studies [2] [3] [4]. The following protocol is synthesized from clinical management guidelines.
Supportive Care Details:
When designing experiments or clinical trials, the following data points are crucial for contextualizing findings and developing effective management strategies.
This compound is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3. VEGF inhibition in the kidney leads to damage and depletion of podocytes—specialized cells in the glomeruli that are essential for the filtration barrier. This damage results in the downregulation of slit diaphragm-associated proteins like nephrin and podocin, causing increased permeability to plasma proteins and subsequent proteinuria [1]. Notably, preclinical studies suggest that this proteinuria may occur without significant impact on serum creatinine or blood urea nitrogen levels, indicating a potential disconnect from overall renal function decline in the short term [1].
Effective management begins with identifying at-risk individuals and implementing consistent monitoring.
| Aspect | Guideline / Factor |
|---|---|
| Baseline Assessment | Urine protein test (dipstick and/or UPC ratio) and renal function tests [2] [3]. |
| Ongoing Monitoring | Periodic urine protein and renal function tests throughout treatment [2]. |
| Key Predictive Risk Factor | Pre-existing proteinuria (≥1+ on dipstick) before this compound initiation [3] [4]. |
For researchers designing protocols or clinicians managing studies, the following structured approach is recommended based on clinical guidance and study findings.
| Intervention Strategy | Implementation Details |
|---|---|
| Dose Interruption & Adjustment | Withhold this compound for moderate to severe proteinuria; resume at a reduced dose upon improvement [2]. |
| Angiotensin-II Pathway Blockade | Consider co-administration of ARBs (e.g., Candesartan) to protect against proteinuria onset/worsening [1] [4]. |
| Treatment Discontinuation | Permanently discontinue this compound for severe, life-threatening, or recurrent proteinuria [2]. |
The following workflow diagram integrates the risk factors and management strategies into a logical clinical decision pathway:
Q1: What is the pathophysiological mechanism behind this compound-induced proteinuria? this compound inhibits VEGF signaling, which is crucial for maintaining the health and function of glomerular podocytes. This inhibition leads to a downregulation of critical slit diaphragm proteins like nephrin and podocin, disrupting the kidney's filtration barrier and allowing protein to leak into the urine [1].
Q2: Are there any pharmacological agents that can mitigate this side effect? Yes, preclinical and clinical evidence suggests a protective role for Angiotensin II Receptor Blockers (ARBs). In a rat model, co-administration of candesartan with this compound significantly reduced proteinuria. A clinical retrospective study further confirmed that patients on RAS inhibitors had a significantly lower risk of developing grade ≥2 proteinuria compared to those on other antihypertensives [1] [4].
Q3: Is this compound-induced proteinuria reversible? Evidence indicates that proteinuria is often reversible upon treatment interruption. In animal studies, proteinuria levels significantly decreased after a two-week cessation of this compound [1]. This supports the clinical guideline of temporary dose interruption as a primary management step [2].
Q4: What is the correlation between proteinuria and the efficacy of this compound? The relationship is complex. While proteinuria is a known adverse event, research has not established it as a direct marker of efficacy. Instead, biomarkers like a greater decrease in soluble VEGFR-2 levels have been significantly correlated with higher objective response rates and longer progression-free survival in patients [3].
This compound is a potent, selective inhibitor of vascular endothelial growth factor receptors (VEGFRs). Since VEGF signaling is a critical driver of new blood vessel formation (angiogenesis), which is essential for all phases of wound repair, inhibiting this pathway can lead to impaired or delayed healing [1] [2]. This effect is a class-wide concern for many Tyrosine Kinase Inhibitors (TKIs) that target VEGFR [1].
The table below summarizes the key evidence linking this compound to wound healing complications:
| Evidence Type | Key Findings Related to Wound Healing |
|---|---|
| Official Safety Warning | INLYTA (this compound) has the potential to adversely affect wound healing [3] [2]. |
| Clinical Case Report | A case of poor wound healing of a gluteal abscess was reported in a patient with metastatic Renal Cell Carcinoma (RCC) taking pazopanib and later this compound [1]. |
| Paradoxical Local Effect | Intralesional injection of this compound was shown to attenuate hypertrophic scars in a rabbit ear model by reducing angiogenesis. This demonstrates its localized anti-scarring potential, which is the inverse of its systemic wound-healing impairment [4]. |
For patients undergoing elective surgery, specific cessation protocols for this compound are recommended to minimize the risk of wound-related complications.
| Scenario | Recommended Action |
|---|---|
| Before Elective Surgery | Withhold INLYTA for at least 2 days prior to the scheduled surgery [3] [5] [2]. |
| After Major Surgery | Do not administer INLYTA for at least 2 weeks following major surgery and until adequate wound healing has occurred [3] [5] [2]. |
| General TKI Recommendation | A review on TKIs suggests a cessation period of 3–5 half-lives of the respective medication before surgery. The half-life of this compound is approximately 2.5–6.1 hours [1]. |
Clinical trials utilizing neoadjuvant (pre-surgical) this compound provide practical insights into real-world surgical management.
Interestingly, while systemic this compound impairs healing, local application shows potential for mitigating hypertrophic scarring. The workflow and findings from a key study are summarized below:
Objective: To investigate the effect of intralesional this compound injection on established hypertrophic scars (HS) in a rabbit ear model [4].
Key Results: The this compound-treated group showed significant improvement compared to the control group [4]:
| Assessment | Finding |
|---|---|
| Gross Evaluation | Significantly reduced scar thickness, vascularity, and improved pliability. |
| Histology | Reduced scar elevation index (SEI) and suppressed expression of CD31 (a marker for blood vessels). |
| Molecular Analysis | Attenuated protein expression of p-AKT and p-p70S6K, indicating suppression of the AKT/p70S6K signaling pathway. |
The table below summarizes key efficacy and safety outcomes from comparative studies.
| Feature | Axitinib | Sunitinib | Notes & References |
|---|---|---|---|
| Objective Response Rate (ORR) | 21% | 10% | ORR was significantly higher with this compound [1] |
| Overall Survival (OS) | Significantly Prolonged | --- | Significant benefit for this compound in CSS and OS shown in IPTW-adjusted analysis [1] |
| Progression-Free Survival (PFS) | No Significant Difference | No Significant Difference | IPTW-adjusted analysis showed no significant difference in PFS between the two [1] |
| Safety (Grade ≥3 Adverse Events) | 34% | 55% | Significantly lower rate of severe AEs with this compound [1] |
| Common High-Grade AEs | Lower Incidence | Leukocytopenia, Thrombocytopenia | Sunitinib associated with more hematological toxicities [2] |
| Relative Dose Intensity | 94% | 65% | This compound group maintained a significantly higher dose intensity [1] |
A 2021 larger study confirmed these findings, demonstrating that this compound provided significantly better Objective Response Rate, Progression-Free Survival, and Overall Survival compared to sunitinib. This survival benefit was also observed in the subgroup of patients who received subsequent nivolumab therapy [3] [4].
2018 Real-World Multicenter Analysis [1]
2021 Outcomes Study in the IO Era [3] [4]
2019 Neoadjuvant Therapy Study [2]
Both this compound and sunitinib are vascular endothelial growth factor receptor (VEGFR)-tyrosine kinase inhibitors (TKIs), but they have distinct pharmacological profiles. A primary reason this compound may offer a better safety profile is its higher specificity for the VEGFR family, while sunitinib inhibits a broader range of kinase targets, which can contribute to its different toxicity pattern [5].
Research into this compound resistance reveals several molecular mechanisms. Prolonged exposure can lead to:
The diagram below illustrates the primary mechanism of action and common resistance pathways for these VEGFR-TKIs.
When interpreting this data for drug development:
The table below summarizes the key efficacy endpoints from pivotal Phase III clinical trials comparing axitinib and sorafenib.
| Metric | This compound | Sorafenib | Hazard Ratio (HR) / p-value | Patient Population & Trial Context |
|---|---|---|---|---|
| Median PFS (Independent Review) | 6.7 months [1] | 4.7 months [1] | HR: 0.665; 95% CI: 0.544-0.812; one-sided p<0.0001 [2] [3] | Second-line treatment for clear-cell mRCC after one prior systemic therapy (AXIS trial) [4] [3]. |
| Median PFS (Investigator Assessment) | 8.3 months [4] | 5.7 months [4] | HR: 0.656; 95% CI: 0.552-0.779; one-sided p<0.0001 [4] | Same as above (AXIS trial, updated analysis) [4]. |
| Median PFS (Asian Population) | 6.5 months [2] | 4.8 months [2] | HR: 0.731; 95% CI: 0.506-1.058; one-sided P=0.0531 [2] | Second-line treatment in Asian patients with clear-cell mRCC [2]. |
| Objective Response Rate (ORR) | 23.7% [2] | 10.1% [2] | Not applicable | Asian population trial [2]. |
| Objective Response Rate (ORR) | 19.4% [1] | 9.4% [1] | Not applicable | AXIS trial; based on patients achieving tumor shrinkage [1]. |
> Note on Overall Survival (OS): In the AXIS trial, the secondary endpoint of OS did not show a statistically significant difference between the two groups (20.1 months for this compound vs. 19.2 months for sorafenib) [4].
For researchers designing clinical studies, the methodology from the registrational trials is outlined below.
Although both drugs are VEGF-targeted therapies, their kinase inhibition profiles and proposed mechanisms for differing efficacy can be visualized.
The diagram highlights that This compound is a potent and selective second-generation inhibitor of VEGFR-1, 2, and 3 [5]. Its primary anti-angiogenic effect is achieved through high-specificity blockade of the VEGF pathway. In contrast, sorafenib is a broader multi-kinase inhibitor. While it also targets VEGFR-2, VEGFR-3, and PDGFR-β, it additionally inhibits key players in the RAF/MEK/ERK pathway (such as Raf-1 and B-Raf), which is crucial for tumor cell proliferation [6]. This fundamental difference in selectivity is a key driver of their distinct efficacy and safety profiles.
Understanding the differential toxicity is crucial for risk-benefit assessment and clinical management.
| Drug Name | Cancer Type | Trial Phase | Objective Response Rate (ORR) | Key Comparator(s) |
|---|---|---|---|---|
| Axitinib | Advanced Thyroid Cancer [1] | II | 38% (23/60 PR) | Single-arm trial |
| This compound | mRCC (post-systemic therapy) [2] | III | 19% | Sorafenib (ORR: 9%) |
| This compound | Japanese mRCC Subgroup [3] | III | 52% | Sorafenib (ORR: 3.4%) |
| Sorafenib | Differentiated Thyroid Cancer (DTC) [4] | II | 18% (13/71 PR) | Single-arm trial |
| Sunitinib | DTC & MTC [4] | II | 14% (in DTC, 4/31 PR) | Single-arm trial |
| Vandetanib | Medullary Thyroid Cancer (MTC) [4] | III | 45% | Placebo (ORR: 13%) |
| Motesanib | DTC [4] | II | 14% (PR) | Single-arm trial |
| Pazopanib | mRCC [5] | III | 30% | Placebo (ORR: 3%) |
| Pembrolizumab + this compound | Advanced RCC (1st-line) [6] | III | 60.6% | Sunitinib (ORR: 39.6%) |
ORR: Objective Response Rate; PR: Partial Response; CR: Complete Response; mRCC: metastatic Renal Cell Carcinoma; DTC: Differentiated Thyroid Cancer; MTC: Medullary Thyroid Cancer.
The data in the table comes from individual clinical trials with differing designs and patient populations. Here is more detailed context for the key drugs:
The data cited are derived from standard, robust clinical trial designs. Here are the key methodological elements:
This compound's efficacy stems from its potent and selective mechanism of action, which is more targeted than earlier generation TKIs.
As the diagram illustrates:
| Treatment Regimen | Trial / Setting | Median OS (Months) | Median PFS (Months) | ORR (%) | Key Biomarkers Associated with Efficacy |
|---|
| Pembrolizumab + this compound (1st-line) | KEYNOTE-426 (Phase 3, 5-yr follow-up) [1] | 47.2 | 15.7 | 60.6% | TcellinfGEP: Positively associated with OS, PFS, ORR [1] Angiogenesis signature: Positively associated with OS [1] PBRM1 mutation: Positively associated with ORR [1] | | Avelumab + this compound (1st-line) | JAVELIN Renal 101 (Clinical Trial) [2] | Not Reached (12-mo OS: 82.7%) [2] | 11.3 [2] | 46% [2] | Consistent real-world safety and efficacy [2] | | Avelumab + this compound (1st-line) | UK Real-World Study [3] | Not Reached (36-mo OS: 53%) | 13.5 | 62% | | | This compound (2nd-line, vs. Sorafenib) | AXIS (Phase 3) [4] | Improved PFS vs. sorafenib; No significant OS difference [4] | | | | | This compound (2nd-line, vs. Cabozantinib) | Indirect Comparison (MAIC) [4] | No significant difference (Base-case) [4] | No significant difference (Base-case) [4] | | | | This compound (2nd-line, vs. Everolimus) | Indirect Comparison (MAIC) [4] | Potential OS benefit (Base-case) [4] | Significantly longer PFS [4] | | |
Understanding the molecular basis of response and resistance is crucial for personalizing therapy.
Predictive Biomarkers for Response: Analyses from the KEYNOTE-426 trial identified specific biomarkers [1]:
Mechanisms of this compound Resistance: A 2025 multi-omics study using explainable AI uncovered that resistance to this compound is not random but follows two distinct, context-specific pathways based on cancer type [5] [6]:
The following diagram illustrates these two primary resistance pathways identified by the machine learning analysis.
For researchers looking to validate or build upon these findings, here are the core methodologies from the cited works.
Clinical Trial & Real-World Analysis: The long-term (5-year) data for pembrolizumab + this compound comes from the phase 3 KEYNOTE-426 trial (NCT02853331). Patients with advanced clear cell RCC were randomized to receive either the combination or sunitinib. Endpoints included OS, PFS, and ORR, assessed according to RECIST criteria [1]. The real-world data for avelumab + this compound was collected retrospectively from patients with aRCC in routine clinical practice, with primary endpoints of OS, PFS, and ORR at 36 months [3].
Biomarker Analysis Protocol (KEYNOTE-426) [1]:
Resistance Mechanism Protocol (Multi-omics/ML Study) [5]:
The table below summarizes key quantitative data from comparative studies, highlighting the half-maximal inhibitory concentration (IC₅₀) values for crucial kinase targets and results from functional angiogenesis assays [1] [2] [3].
| Parameter | Axitinib | Vorolanib | Sunitinib |
|---|---|---|---|
| VEGFR2 (KDR) IC₅₀ (nM) Lower is better | ~1.12 [3] | ~1.12 [3] | ~17.25 [3] |
| PDGFRβ IC₅₀ (nM) | Not fully quantified in search results | 0.13 [2] | 0.13 [2] |
| TIE2 Inhibition | Potent inhibition (up to 89% at 1µM) [1] | No potent inhibition [1] | No potent inhibition [1] |
| In Vitro HUVEC Proliferation IC₅₀ (nM) | Data not available in search results | 64.13 - 92.37 [2] | 12.55 - 39.84 [2] |
| In Vivo Anti-angiogenic Efficacy | More effective than bevacizumab [1] | More effective than bevacizumab [1] | More effective than bevacizumab [1] |
| Melin Binding | No significant binding [1] | No significant binding [1] | Binds melanin [1] |
| TKI Binding Classification | Type II (more selective) [3] | Type II (more selective) [3] | Type I (less selective) [3] |
To assess the reliability and context of the data, here are the methodologies used in the key studies cited above.
Kinase Inhibition Assays (HotSpot and IC₅₀)
In Vitro Human Umbilical Vein Endothelial Cell (HUVEC) Sprouting Assay
In Vivo Chorioallantoic Membrane (CAM) Assay
The diagram below illustrates the core VEGF-driven angiogenesis pathway targeted by these TKIs and the primary experimental workflow used for their comparison.
The following chart outlines the key experimental steps used to generate the comparative data.
The high selectivity of Type II inhibitors like this compound is explained by structural biology. Research using a VEGFR2 construct that includes the juxtamembrane (JM) domain reveals critical differences [1]:
The following diagram illustrates the mechanistic pathway of VEGFR2 inhibition by this compound, highlighting its Type II binding characteristics:
This compound's high selectivity is demonstrated by its potency (measured as IC50 values) against VEGF receptors compared to other kinases [2] [3]:
| Kinase Target | This compound IC50 (nM) |
|---|---|
| VEGFR1 | 0.1 nM [3] |
| VEGFR2 | 0.2 nM [3] |
| VEGFR3 | 0.1 - 0.3 nM [3] |
| PDGFR-β | 1.6 nM [3] |
| c-KIT | 1.7 nM [3] |
| TIE2 | Up to 89% inhibition at 1μM [2] |
A comparative study noted that while vorolanib, sunitinib (Type I), and this compound (Type II) all function as pan-VEGFR inhibitors, only this compound potently inhibited TIE2 [2]. Since TIE2 is crucial for vascular stability, its inhibition is considered an undesired off-target effect, highlighting a key differentiating factor between these TKIs [2].
The data supporting these comparisons come from standardized biochemical and cellular assays.
For researchers, the primary takeaways regarding this compound's selectivity are:
The table below summarizes the key pharmacokinetic parameters of this compound, a potent and selective second-generation inhibitor of VEGFR-1, 2, and 3 [1] [2].
| Parameter | Value / Description |
|---|---|
| Recommended Starting Dose | 5 mg twice daily [2] |
| Dose Proportionality | Linear, within 1–20 mg twice daily [2] |
| Time to Max Concentration (Tmax) | Within 1.7 to 6.0 hours; ~2-3 hours (radiolabeled study) [3] [2] |
| Effective Plasma Half-Life (t1/2) | 2.5–6.1 hours [2] |
| Absolute Bioavailability | 58% [2] |
| Plasma Protein Binding | >99% [2] |
| Primary Metabolizing Enzymes | Cytochrome P450 3A4/5 (CYP3A4/5) [3] [2] |
| Route of Excretion | Primarily hepatobiliary; negligible renal excretion [3] [2] |
| Food Effect | Can be taken with or without food [2] |
A human radiolabeled mass balance study provided critical insights into the disposition of this compound [3].
For researchers looking to replicate or understand the foundational studies, here are the methodologies from key research.
This study is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug [3].
This methodology is typical in clinical trials to correlate drug exposure with effect [4].
The following diagram synthesizes information from the search results to illustrate the core journey of this compound in the human body, from administration to elimination.
The current search provides a robust profile for this compound but lacks direct, head-to-head comparative data for other VEGFR-TKIs.
Irritant;Health Hazard;Environmental Hazard